Dechloro Anagrelide

Descripción general

Descripción

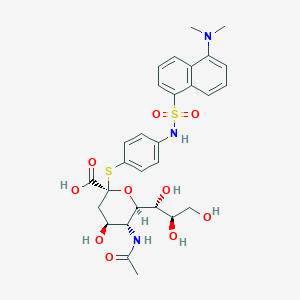

Dechloro Anagrelide is an analogue of Anagrelide, A phosphodiesterase inhibitor with antiplatelet activity. Used as an antithrombocythemic.

Aplicaciones Científicas De Investigación

Gestión del Cáncer

Anagrelide, un fármaco bien establecido para reducir las plaquetas, ha encontrado un nuevo uso como terapia adyuvante en la gestión del cáncer . Se ha descubierto que Anagrelide puede bloquear la formación de plaquetas estimulada por las células cancerosas e inhibir la migración de las células cancerosas hacia los precursores de las plaquetas . Esto tiene el potencial de mejorar las tasas de supervivencia al cáncer de una gama de tumores sólidos .

Tratamiento de la Trombocitosis

Anagrelide se ha comercializado en los EE. UU. y Europa durante más de veinte años como tratamiento para la trombocitosis . La trombocitosis es una condición caracterizada por recuentos de plaquetas extremadamente altos, lo que puede conducir a episodios trombóticos (coagulación) . Anagrelide reduce el riesgo de estos episodios .

Papel en la Progresión del Cáncer

La investigación ha demostrado que las plaquetas, que normalmente se asocian con la coagulación de la sangre, también están involucradas en la progresión del cáncer . Anagrelide puede actuar en múltiples puntos de este proceso .

Trombocitosis Paraneoplásica

En pacientes con cáncer y trombocitosis, el recuento elevado de plaquetas suele estar causado directamente por el cáncer . Esta condición se conoce como "trombocitosis paraneoplásica"

Mecanismo De Acción

Target of Action

Dechloro Anagrelide primarily targets platelets . It is used as a platelet-reducing agent to lower dangerously elevated platelet levels, particularly in patients with myeloproliferative neoplasms .

Mode of Action

This compound works by inhibiting the maturation of platelets from megakaryocytes . . It is a potent inhibitor of phosphodiesterase-II . It also inhibits PDE-3 and phospholipase A2 .

Biochemical Pathways

This compound affects the biochemical pathways related to platelet production. It suppresses transcription factors necessary for the synthesis and maturation of platelet-producing cells . This leads to a decrease in platelet counts . It also interferes with platelet-activating signal pathways and blocks intracellular signaling networks, rearrangements, and fibrinogen receptor activation .

Pharmacokinetics

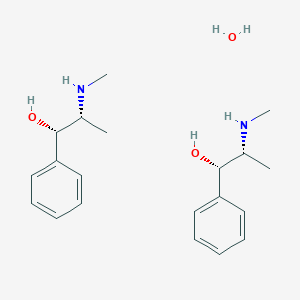

This compound is extensively metabolized, primarily in the liver by cytochrome P450 1A2 (CYP1A2), into two major metabolites: 6,7-dichloro-3-hydroxy-1,5 dihydro-imidazo[2,1-b]quinazolin-2-one (3-hydroxy anagrelide) and 2-amino-5,6-dichloro-3,4,-dihydroquinazoline (RL603) . The pharmacokinetics of this compound can be influenced by factors such as food intake . For instance, food has been shown to increase the bioavailability of Anagrelide .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve a reduction in platelet counts. This is achieved through a gradual suppression of platelet-producing cells . It may take 7 to 14 days for its administration to be reflected in reduced platelet counts .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics and thus its action can be affected by factors such as food intake . Furthermore, the drug’s action can also be influenced by the patient’s specific physiological environment, including liver function due to the role of liver enzymes in the drug’s metabolism .

Análisis Bioquímico

Biochemical Properties

Dechloro Anagrelide interacts with various biomolecules in the body. It inhibits platelet function by inhibiting a type 3 phosphodiesterase . This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP), which interferes with platelet-activating signal pathways and blocks signaling networks .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It rapidly lowers platelet counts . In cell culture, it inhibits the maturation of megakaryocytes, thereby reducing their size and ploidy .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It inhibits platelet function by inhibiting a type 3 phosphodiesterase . This leads to a subsequent increase in cAMP . This compound also inhibits the release of arachidonic acid metabolites from human platelets after stimulation with thrombin .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Due to its short half-life, an increase overshoot is observed about 4 to 8 days after discontinuation of the drug .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, oral doses of 1, 2.5, and 10 mg/kg reduced thrombus mass in a biolaser-induced thrombus formation model in the capillary vessels of the ear of a lop-eared rabbit .

Metabolic Pathways

This compound is extensively metabolized by the liver into two major metabolites

Propiedades

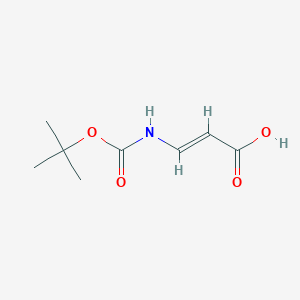

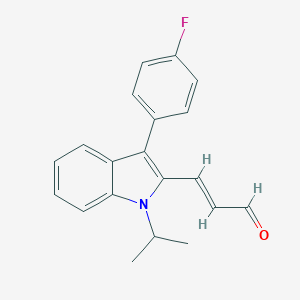

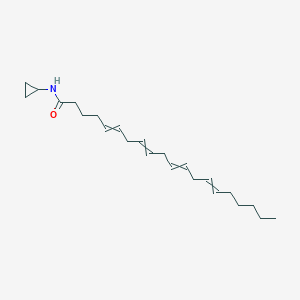

IUPAC Name |

6-chloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-7-2-1-3-8-6(7)4-14-5-9(15)13-10(14)12-8/h1-3H,4-5H2,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUZAPDLTCFPQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2Cl)N=C3N1CC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

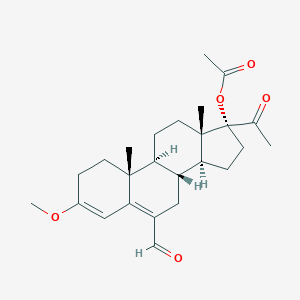

![[2-methyl-1-(4-methylsulfonylphenyl)-1-oxopropan-2-yl] 2-(cyclopropylmethoxy)acetate](/img/structure/B123746.png)

![[(8R,9S,10R,13S,14S,17R)-17-acetyl-3-methoxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B123747.png)